molecular formula C17H18N2OS B11330173 3-pentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-pentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11330173
M. Wt: 298.4 g/mol
InChI Key: MVIGJEZHZNNPET-UHFFFAOYSA-N
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Description

3-Pentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-pentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one consists of a thieno[2,3-d]pyrimidine core with a pentyl group at the 3-position and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the starting materials in the presence of a primary amine, such as pyrrolidine, and using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives, including 3-pentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, often involve large-scale cyclization reactions. These methods may use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-pentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, some thienopyrimidine derivatives have been shown to inhibit kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both a pentyl and a phenyl group provides distinct steric and electronic properties that can affect its interactions with molecular targets.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-pentyl-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N2OS/c1-2-3-7-10-19-12-18-16-15(17(19)20)14(11-21-16)13-8-5-4-6-9-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3

InChI Key

MVIGJEZHZNNPET-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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